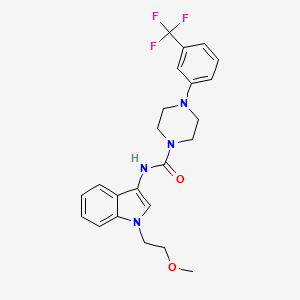
N-(1-(2-Methoxyethyl)-1H-indol-3-yl)-4-(3-(Trifluormethyl)phenyl)piperazin-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a novel compound that has piqued the interest of the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique chemical structure features an indole moiety, a trifluoromethyl group, and a piperazine ring, suggesting that it may have interesting chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide has numerous scientific research applications:
Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can serve as a ligand in receptor binding studies, particularly for serotonin and dopamine receptors due to its indole and piperazine components.
Medicine: Potential applications in drug development, particularly for neurological and psychiatric disorders. It could act as a lead compound for designing new therapeutic agents.
Industry: Used in materials science for creating novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide involves a multi-step organic synthesis approach:
Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis using appropriate precursors such as phenylhydrazine and an aldehyde or ketone.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group is introduced through alkylation, using a suitable alkylating agent under basic conditions.
Piperazine Ring Formation: The piperazine ring is synthesized separately and then coupled with the indole derivative through a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethyl benzene and an acyl chloride.
Industrial Production Methods
The industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up, ensuring that reaction conditions are efficient, cost-effective, and environmentally sustainable. This includes:
Large-scale reactors: To handle the multiple steps and ensure efficient mixing and heat transfer.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate and purify the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
The common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions vary based on the reaction type and conditions:
Oxidation products: Corresponding ketones or carboxylic acids.
Reduction products: Amines or alcohols.
Substitution products: Various substituted derivatives.
Wirkmechanismus
The mechanism by which N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide exerts its effects involves:
Molecular Targets: Interacting with various receptors, such as serotonin and dopamine receptors, due to its indole and piperazine moieties.
Pathways Involved: Modulating neurotransmitter pathways, affecting signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds:
Similar Compounds
N-(1-(2-ethoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-methylphenyl)piperazine-1-carboxamide
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
These compounds vary in their alkyl groups or ring structures, leading to differences in their chemical reactivity and biological activity. The presence of the trifluoromethyl group in our compound provides enhanced metabolic stability and potential for stronger receptor binding.
That’s a glimpse into the world of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide. What do you think? Intrigued by its potential?
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)indol-3-yl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O2/c1-32-14-13-30-16-20(19-7-2-3-8-21(19)30)27-22(31)29-11-9-28(10-12-29)18-6-4-5-17(15-18)23(24,25)26/h2-8,15-16H,9-14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLVGWFJBZJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
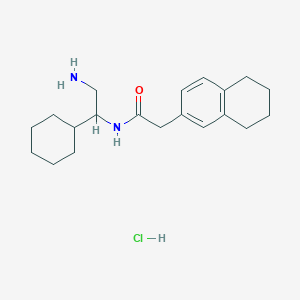
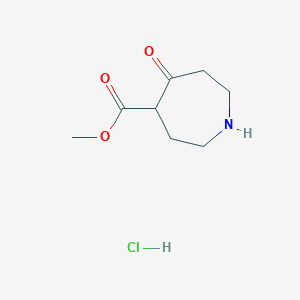
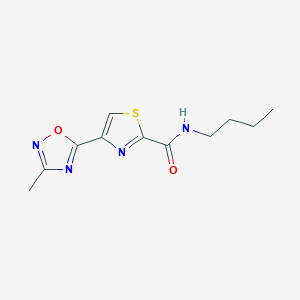
![N-(2,3-dimethylphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2537803.png)
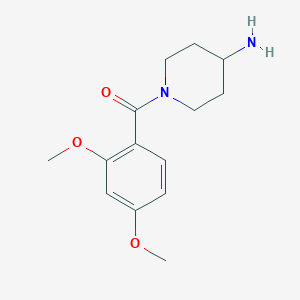
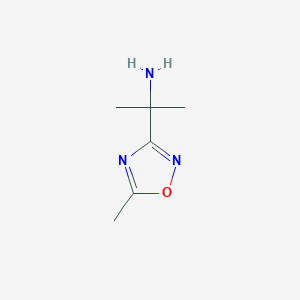
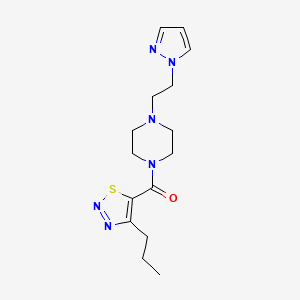
![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2537807.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)
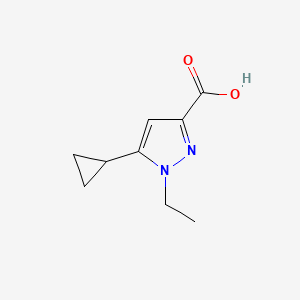
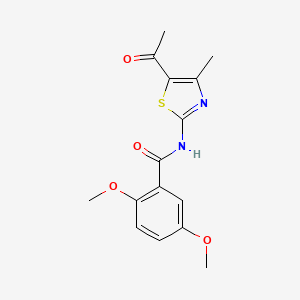
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)
![1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2537823.png)
